Cas no 1536714-20-1 (1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol)

1-アミノ-3-(1-メチルピペリジン-2-イル)プロパン-2-オールは、ピペリジン環とアミノアルコール構造を併せ持つ有機化合物です。この化合物は、キラル中心を有するため光学異性体が存在し、医薬品中間体としての応用が期待されます。特に、神経系に作用する薬剤の合成前駆体として有用であり、分子内に塩基性窒素と水酸基を有することから、生体適合性が高いことが特徴です。また、ピペリジン環の立体障害により特定の酵素に対する選択性が向上する可能性があり、標的治療薬の開発において重要な骨格構造を提供します。合成経路の最適化により高収率での製造が可能であり、安定性にも優れています。

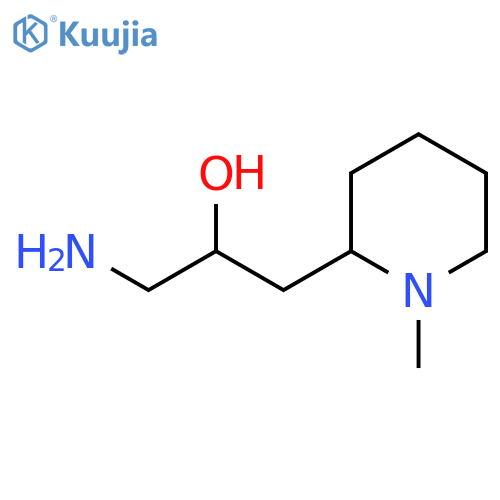

1536714-20-1 structure

商品名:1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol

- 1536714-20-1

- EN300-1784471

-

- インチ: 1S/C9H20N2O/c1-11-5-3-2-4-8(11)6-9(12)7-10/h8-9,12H,2-7,10H2,1H3

- InChIKey: HMRKQVCUMWVGDY-UHFFFAOYSA-N

- ほほえんだ: OC(CN)CC1CCCCN1C

計算された属性

- せいみつぶんしりょう: 172.157563266g/mol

- どういたいしつりょう: 172.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1784471-0.05g |

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol |

1536714-20-1 | 0.05g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1784471-10.0g |

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol |

1536714-20-1 | 10g |

$5405.0 | 2023-06-02 | ||

| Enamine | EN300-1784471-1g |

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol |

1536714-20-1 | 1g |

$1256.0 | 2023-09-19 | ||

| Enamine | EN300-1784471-5g |

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol |

1536714-20-1 | 5g |

$3645.0 | 2023-09-19 | ||

| Enamine | EN300-1784471-0.25g |

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol |

1536714-20-1 | 0.25g |

$1156.0 | 2023-09-19 | ||

| Enamine | EN300-1784471-0.1g |

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol |

1536714-20-1 | 0.1g |

$1106.0 | 2023-09-19 | ||

| Enamine | EN300-1784471-1.0g |

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol |

1536714-20-1 | 1g |

$1256.0 | 2023-06-02 | ||

| Enamine | EN300-1784471-10g |

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol |

1536714-20-1 | 10g |

$5405.0 | 2023-09-19 | ||

| Enamine | EN300-1784471-0.5g |

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol |

1536714-20-1 | 0.5g |

$1207.0 | 2023-09-19 | ||

| Enamine | EN300-1784471-5.0g |

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol |

1536714-20-1 | 5g |

$3645.0 | 2023-06-02 |

1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

1536714-20-1 (1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol) 関連製品

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量